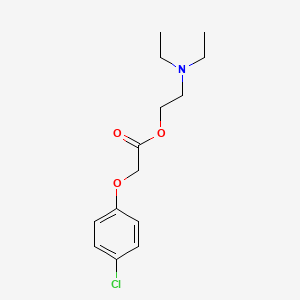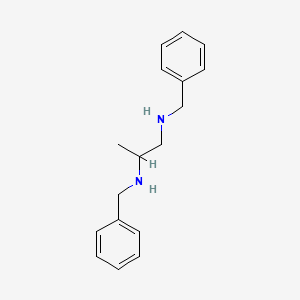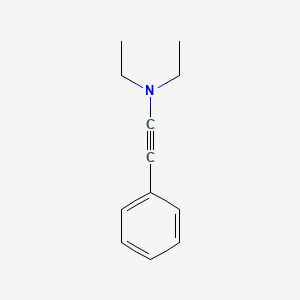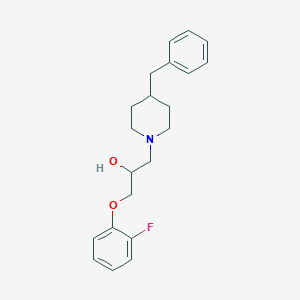![molecular formula C45H30IrN3 B1655868 トリス[1-フェニルイソキノリン-C2,N]イリジウム(III) CAS No. 435293-93-9](/img/structure/B1655868.png)
トリス[1-フェニルイソキノリン-C2,N]イリジウム(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris[1-phenylisoquinoline-C2,N]iridium(III), also known as Ir(piq)3, is a deep red phosphorescent dopant material . It has received considerable attention in optoelectronic materials due to the high electron affinities of quinoline/isoquinoline-based compounds .
Synthesis Analysis
A two-step mechanochemical protocol using ball milling enables the rapid and efficient synthesis of various tris-cyclometalated iridium (III) complexes from relatively cheap iridium (III) chloride hydrate without the use of significant amounts of organic solvent in air .Molecular Structure Analysis
The molecular formula of Tris[1-phenylisoquinoline-C2,N]iridium(III) is C45H30IrN3 . It has a molecular weight of 804.96 . The structure of the compound involves greater π-electronic conjugation in the isoquinoline ring, which significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) and reduces the energy gap .Physical And Chemical Properties Analysis
Tris[1-phenylisoquinoline-C2,N]iridium(III) is a solid at 20°C . It has a melting point of 454°C . It exhibits fluorescence with λex 324 nm and λem 615 nm in THF .科学的研究の応用
有機発光ダイオード(OLED)
Ir(piq)3は、有機発光ダイオード(OLED)の分野で広く用いられています 。 これは三重項発光体として機能し 、OLEDデバイスの高効率性と安定性に貢献しています。 これらのデバイスから放出される光は通常赤色です .
光レドックス触媒
Ir(piq)3のもう1つの重要な用途は、光レドックス触媒としての使用です 。光レドックス触媒は、光を使用して金属錯体を励起し、他の分子との電子移動に関与させるプロセスです。
生体イメージングプローブ
Ir(piq)3は、生体イメージングにも潜在的な用途があります 。この化合物の発光特性は、生物学的構造やプロセスを可視化するプローブを作成するために利用できます。
光起電力
Ir(piq)3は、光起電力用途にも使用されます。その独特の特性は、光を電気エネルギーに変換する太陽電池の効率に貢献できます。
熱的に安定なホスト材料
OLEDの文脈では、Ir(piq)3は熱的に安定なホスト材料として使用できます 。これは、OLEDデバイスの長寿命化と性能向上に貢献します。
昇華グレード材料
Ir(piq)3は、多くの場合、昇華グレード材料として入手できます 。これは、物質が液体段階を経ずに固体から気体に転移する昇華プロセスによって精製されていることを意味します。この高純度は、多くの用途に役立ちます。
作用機序
Target of Action
Tris[1-phenylisoquinoline-C2,N]iridium(III), also known as Ir(piq)3, is primarily used as a phosphorescent dopant material . It is a deep red phosphorescent dopant material that has received considerable attention in optoelectronic materials due to their high electron affinities .
Mode of Action
The mode of action of Ir(piq)3 is primarily through its interaction with light. As a phosphorescent dopant material, it absorbs light and then re-emits it, a process known as phosphorescence . This property makes it useful in applications such as organic light-emitting diodes (OLEDs) .
Biochemical Pathways
Instead, its primary role is in the field of optoelectronics, where it contributes to the emission of light in devices such as OLEDs .
Pharmacokinetics
In terms of its physical properties, it is a solid at room temperature .
Result of Action
The primary result of the action of Ir(piq)3 is the emission of deep red light . This makes it valuable in the creation of OLEDs, where it can contribute to the production of high-quality, vibrant displays .
Action Environment
The action of Ir(piq)3 can be influenced by environmental factors. For example, it should be stored under inert gas and away from light and air . Its melting point is 454°C , indicating that it is stable under normal conditions but can be affected by high temperatures.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Tris[1-phenylisoquinoline-C2,N]iridium(III) can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "1-phenylisoquinoline", "iridium(III) chloride hydrate", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether" ], "Reaction": [ "1. Dissolve 1-phenylisoquinoline in ethanol and add sodium hydroxide to the solution.", "2. Heat the mixture under reflux for several hours to form the corresponding sodium salt of 1-phenylisoquinoline.", "3. Add iridium(III) chloride hydrate to the reaction mixture and stir for several hours.", "4. Add acetic acid to the reaction mixture to adjust the pH to around 4.", "5. Filter the resulting solid and wash with diethyl ether to obtain Tris[1-phenylisoquinoline-C2,N]iridium(III) as a dark red solid." ] } | |
CAS番号 |
435293-93-9 |
分子式 |
C45H30IrN3 |
分子量 |
805.0 g/mol |
IUPAC名 |
iridium(3+);1-phenylisoquinoline |
InChI |
InChI=1S/3C15H10N.Ir/c3*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h3*1-7,9-11H;/q3*-1;+3 |
InChIキー |
NDBCGHNTWCYIIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir+3] |
正規SMILES |
C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir+3] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Ir(piq)3?
A1: While the provided texts don't explicitly state the molecular formula and weight, they identify Ir(piq)3 as Tris[1-phenylisoquinoline-C2,N]iridium(III). Based on this name, we can deduce the following:
Q2: What are the key spectroscopic features of Ir(piq)3?
A2: Ir(piq)3 exhibits strong phosphorescence, primarily attributed to metal-to-ligand charge transfer (3MLCT) transitions. Studies using time-resolved Fourier-transform near-infrared spectroscopy revealed an intense transient absorption band around 7500 cm−1, assigned to the T6 ← T1 transition, involving a transition from the metal center to the 3MLCT state. []
Q3: How does the structure of Ir(piq)3 influence its emission color?
A3: The ligands in Ir(piq)3, specifically the 1-phenylisoquinoline groups, play a crucial role in determining its emission color. These ligands influence the energy gap between the ground and excited states, leading to red phosphorescence. [, , , ] Modifications to the ligand structure, such as introducing electron-donating or withdrawing groups, can fine-tune the emission color. []
Q4: Why is Ir(piq)3 widely used in OLEDs?
A4: Ir(piq)3 is valued in OLEDs due to its high phosphorescence quantum yield, allowing for efficient conversion of electrical energy into light. Its red emission, coupled with its ability to harvest both singlet and triplet excitons, makes it a suitable candidate for red emissive layers in OLEDs. [, , , , ]
Q5: What role does Ir(piq)3 play in white OLEDs (WOLEDs)?
A5: Ir(piq)3 is frequently used as a red dopant in multi-emissive WOLEDs. By carefully adjusting its concentration and combining it with blue and green emitters, Ir(piq)3 contributes to achieving balanced white light emission. [, , , ]
Q6: What strategies can enhance the performance of Ir(piq)3-based OLEDs?
A6: Several approaches can be employed to improve Ir(piq)3-based OLED performance:
- Host material selection: Utilizing host materials with compatible energy levels and good charge transport properties can enhance energy transfer to Ir(piq)3 and improve device efficiency. [, , , ]
- Device architecture optimization: Employing multilayered structures with dedicated charge transport and blocking layers can optimize charge injection and recombination, leading to higher efficiency and luminance. [, , , , ]
- Spacer layers: Introducing spacer layers between emissive layers can influence energy transfer and exciton diffusion, allowing for fine-tuning of color balance and device efficiency. []
Q7: Are there any challenges associated with using Ir(piq)3 in OLEDs?
A7: While Ir(piq)3 is a highly efficient emitter, challenges remain:
- Solubility: Ir(piq)3 exhibits limited solubility in common organic solvents, which can complicate solution-processing techniques for OLED fabrication. Strategies like incorporating long alkyl chains or fluorine substituents on the ligands have been explored to enhance solubility. []
- Operational lifetime: The long-term stability of Ir(piq)3-based OLEDs is crucial for practical applications. Degradation mechanisms, potentially involving interactions between excitons, polarons, and the host material, can limit device lifetime. [, ]
Q8: What is the role of energy transfer in Ir(piq)3-based OLEDs?
A9: Energy transfer plays a critical role in Ir(piq)3-based OLEDs. The host material often absorbs excitation energy and transfers it to the Ir(piq)3 dopant, which then emits light. Efficient energy transfer is crucial for maximizing device efficiency. [, , , ]
Q9: How can time-resolved photoluminescence spectroscopy provide insights into Ir(piq)3-based OLEDs?
A10: Time-resolved photoluminescence spectroscopy is a powerful tool for investigating energy transfer processes in OLEDs. By analyzing the decay dynamics of both the host and dopant emissions, researchers can gain insights into energy transfer efficiencies and identify potential energy loss pathways. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B1655796.png)

![2-(3-methylphenyl)-4-[(3-nitrophenyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B1655801.png)

![5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1655803.png)


![1-[3-(3-Morpholin-4-ylpropoxy)phenyl]ethanone](/img/structure/B1655807.png)